

# A Comparative Spectroscopic Analysis of Methyl 3-cyano-4-methoxybenzoate and Its Analogs

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## Compound of Interest

Compound Name: *Methyl 3-cyano-4-methoxybenzoate*

Cat. No.: *B1334661*

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This guide presents a detailed spectroscopic comparison of **Methyl 3-cyano-4-methoxybenzoate** with two related compounds: Methyl 4-methoxybenzoate and Methyl 3-cyanobenzoate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of these and similar chemical entities. The comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for the three compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Methyl 3-cyano-4-methoxybenzoate e	8.13	d	2.2	H-2
8.08	dd	8.8, 2.2		H-6
7.01	d	8.8		H-5
3.96	s	-		-OCH <sub>3</sub> (methoxy)
3.93	s	-		-OCH <sub>3</sub> (ester)
Methyl 4-methoxybenzoate e[1]	7.91 – 7.80	m	-	H-2, H-6
6.90 – 6.80	m	-		H-3, H-5
3.85	s	-		-OCH <sub>3</sub> (methoxy)
3.78	s	-		-OCH <sub>3</sub> (ester)
Methyl 3-cyanobenzoate	8.25	t	1.5	H-2
8.18	dt	7.8, 1.4		H-6
8.05	dt	7.9, 1.4		H-4
7.62	t	7.8		H-5
3.97	s	-		-OCH <sub>3</sub> (ester)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (101 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Methyl 3-cyano-4-methoxybenzoate	165.2	C=O (ester)
163.8	C-4	
134.5	C-6	
132.1	C-2	
123.0	C-1	
116.7	C≡N	
111.8	C-5	
102.6	C-3	
56.5	-OCH <sub>3</sub> (methoxy)	
52.4	-OCH <sub>3</sub> (ester)	
Methyl 4-methoxybenzoate[1]	167.1	C=O (ester)
163.5	C-4	
131.6	C-2, C-6	
122.7	C-1	
113.6	C-3, C-5	
55.4	-OCH <sub>3</sub> (methoxy)	
51.8	-OCH <sub>3</sub> (ester)	
Methyl 3-cyanobenzoate	165.1	C=O (ester)
137.2	C-3	
134.0	C-6	
132.8	C-5	
130.0	C-1	
129.8	C-2, C-4	

118.2	C≡N
52.7	-OCH <sub>3</sub> (ester)

Table 3: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>)

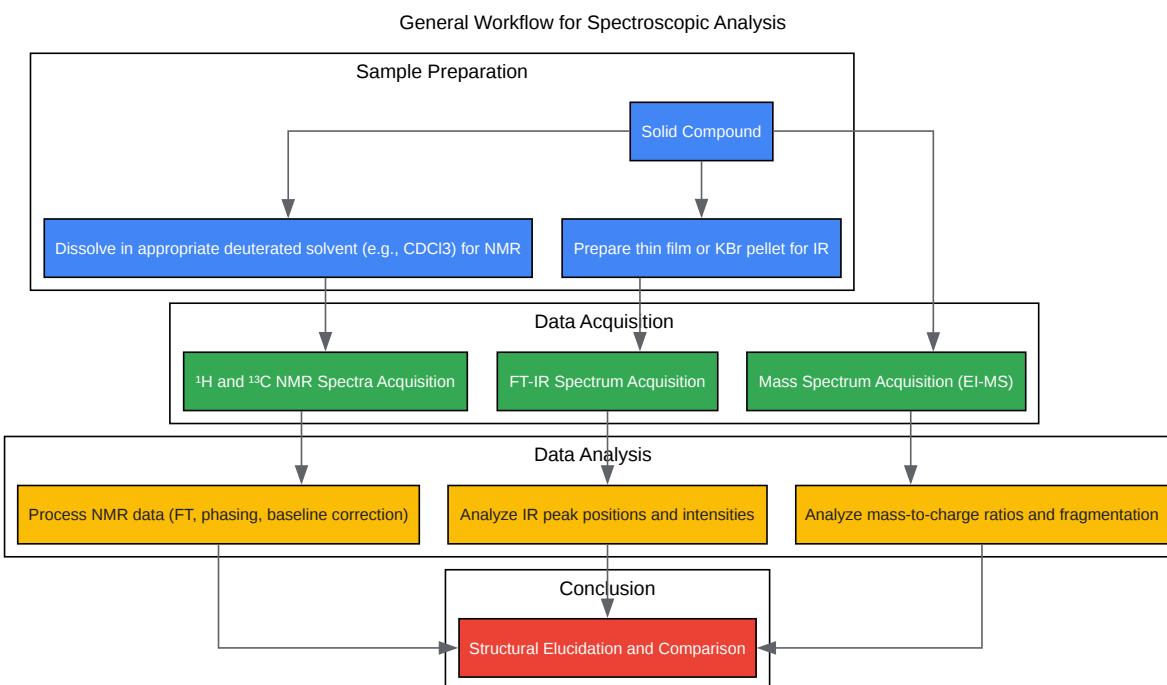
Compound	C≡N Stretch	C=O Stretch	C-O Stretch	Aromatic C=C Stretch
Methyl 3-cyano-4-methoxybenzoate	~2230	~1725	~1280, ~1100	~1600, ~1500
Methyl 4-methoxybenzoate	N/A	~1720	~1260, ~1170	~1610, ~1510
Methyl 3-cyanobenzoate	~2235	~1730	~1290, ~1120	~1600, ~1480

Table 4: Mass Spectrometry (EI-MS) Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
Methyl 3-cyano-4-methoxybenzoate	191	160 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 132 ([M-COOCH <sub>3</sub> ] <sup>+</sup> )
Methyl 4-methoxybenzoate[2]	166	135 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 107 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )
Methyl 3-cyanobenzoate	161	130 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 102 ([M-COOCH <sub>3</sub> ] <sup>+</sup> )

## Experimental Protocols

A general workflow for the spectroscopic analysis of the compounds is outlined below.



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Caption: General workflow for spectroscopic analysis of the compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard ( $\delta = 0.00$  ppm). For  $^1\text{H}$  NMR, chemical shifts are reported in parts per million (ppm) and include the number of protons, multiplicity (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). For  $^{13}\text{C}$  NMR, chemical shifts are reported in ppm.

## Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as a potassium bromide (KBr) pellet or as a thin film. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

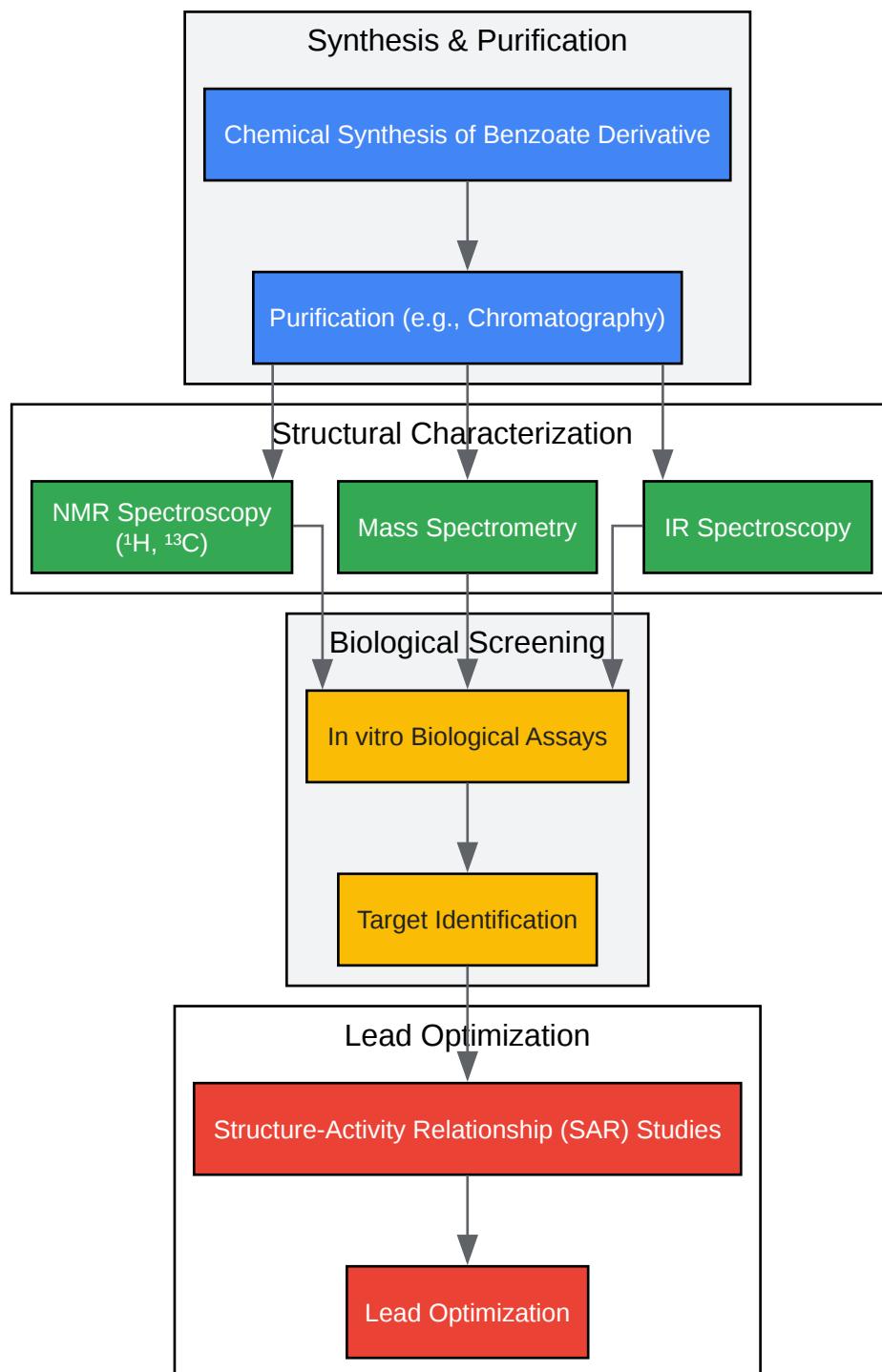
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their  $m/z$  ratio and detected.

## Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a conceptual workflow for the characterization and screening of a novel benzoate derivative.

## Conceptual Workflow for Benzoate Derivative Characterization

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Caption: Conceptual workflow for benzoate derivative characterization.

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## References

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